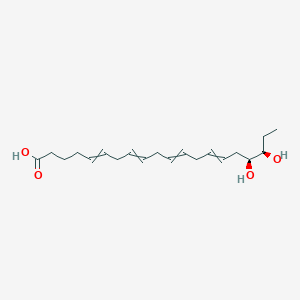

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid

Description

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid (17,18-DiHETE) is a dihydroxy metabolite of arachidonic acid (AA), a polyunsaturated ω-6 fatty acid. It is enzymatically derived from the epoxidation of eicosa-5,8,11,14-tetraenoic acid (arachidonic acid) by cytochrome P450 or lipoxygenases, followed by hydrolysis via soluble epoxide hydrolase (sEH) to form diols . This compound has garnered attention for its role in immune regulation, particularly in promoting regulatory T-cell (Treg) differentiation, and its association with neurodegenerative and metabolic disorders such as Alzheimer’s disease (AD) and type 2 diabetes (T2D) .

Properties

IUPAC Name |

(17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVGNAQQFWZEF-MOPGFXCFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849506 | |

| Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116477-53-3 | |

| Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by cytochrome P450 enzymes. The regio- and stereoselective epoxidation of EPA to (17S,18R)-epoxyeicosatetraenoic acid (EETA) is a key step in this process. The epoxide is then hydrolyzed to yield the dihydroxy derivative .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of the enzymatic processes involved. advancements in biotechnological methods and enzyme engineering hold promise for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxo-derivatives.

Reduction: Reduction reactions can convert the dihydroxy groups to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxo-derivatives, which can have distinct biological activities.

Scientific Research Applications

(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and enzymatic transformations.

Biology: The compound is studied for its role in cell signaling and inflammation resolution.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.

Industry: The compound is explored for its use in developing anti-inflammatory drugs and dietary supplements.

Mechanism of Action

The mechanism of action of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid involves its interaction with specific receptors and enzymes. It binds to G-protein-coupled receptors (GPCRs) on the surface of immune cells, leading to the activation of anti-inflammatory signaling pathways. The compound also inhibits the production of pro-inflammatory cytokines and promotes the clearance of apoptotic cells, thereby resolving inflammation and promoting tissue repair .

Comparison with Similar Compounds

Positional Isomers

17,18-DiHETE belongs to the dihydroxyeicosatetraenoic acid (DiHETE) family, differing from other isomers in hydroxylation sites (Table 1).

Table 1: Structural Comparison of Hydroxylated Arachidonic Acid Derivatives

| Compound | Hydroxylation Site | Structure | Key Enzyme Source |

|---|---|---|---|

| 17,18-DiHETE | C17, C18 | (17S,18R)-dihydroxy | sEH (from 17,18-EpETE) |

| 14,15-DiHETE | C14, C15 | (14S,15R)-dihydroxy | sEH (from 14,15-EET) |

| 18-HETE | C18 | 18-hydroxy | CYP450 ω-oxidation |

| 20-HETE | C20 | 20-hydroxy | CYP4A/F |

| 15-HETE | C15 | 15-hydroxy | 15-lipoxygenase |

- 18-HETE and 20-HETE: These mono-hydroxy derivatives are produced via CYP450 ω-oxidation. Unlike 17,18-DiHETE, 20-HETE is a potent vasoconstrictor implicated in hypertension, while 18-HETE modulates renal function .

- 14,15-DiHETE : A positional isomer with hydroxyl groups at C14 and C15, linked to vascular inflammation and AD pathology .

Epoxide Precursors

17,18-DiHETE is synthesized from 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), an ω-3-derived epoxide. Comparatively, 14,15-EpETrE (from arachidonic acid) is hydrolyzed to 14,15-DiHETrE, which is associated with inflammatory responses .

Stereoisomers

The (17S,18R) configuration of 17,18-DiHETE is critical for its bioactivity. Racemic mixtures (e.g., (±)17,18-DiHETE) show reduced specificity in Treg cell induction compared to the enantiopure form, highlighting the importance of stereochemistry .

Functional Comparison

Metabolic Pathways

- Biosynthesis : 17,18-DiHETE is formed via sEH-mediated hydrolysis of 17,18-EpETE, whereas HETEs (e.g., 15-HETE) are produced directly via lipoxygenases or CYP450 .

- Degradation : Unlike leukotrienes (e.g., LTB4), which are pro-inflammatory, 17,18-DiHETE is metabolically stable and persists in plasma for extended signaling .

Table 2: Functional Roles of Key Oxylipins

| Compound | Biological Role | Disease Association |

|---|---|---|

| 17,18-DiHETE | Treg cell differentiation, anti-allergic | Colitis, AD (in T2D patients) |

| 14,15-DiHETrE | Pro-inflammatory signaling | AD (nondiabetic patients) |

| 20-HETE | Vasoconstriction, oxidative stress | Hypertension, stroke |

| 9,10-DiHOME | Adipose inflammation | Metabolic syndrome |

- Immune Regulation : 17,18-DiHETE enhances Treg cell development, contrasting with 9,10-DiHOME, which promotes adipose inflammation .

- Neurodegeneration: In T2D patients with AD, 17,18-DiHETE levels are elevated by 29%, whereas 14,15-DiHETrE is upregulated in nondiabetic AD patients .

Research Findings and Data

Disease Associations

- Alzheimer’s Disease : 17,18-DiHETE is elevated in T2D-AD patients (29% increase vs. controls), suggesting a compensatory anti-inflammatory role .

- Allergy and Inflammation : Oral administration of ω-3 fatty acids generates 17,18-EpETE, which is hydrolyzed to 17,18-DiHETE, suppressing IgE-mediated allergic responses .

Quantitative Analysis

Table 3: Plasma Levels of Selected Oxylipins in Disease States

| Compound | Healthy (nM) | AD (nM) | T2D-AD (nM) |

|---|---|---|---|

| 17,18-DiHETE | 2.1 ± 0.3 | 2.4 ± 0.4 | 3.1 ± 0.5* |

| 14,15-DiHETrE | 1.8 ± 0.2 | 2.3 ± 0.3* | 1.9 ± 0.2 |

| 20-HETE | 5.2 ± 0.6 | 5.5 ± 0.7 | 6.0 ± 0.8 |

Data from ; *p < 0.05 vs. healthy controls.

Q & A

Q. What is the structural relationship between (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid and arachidonic acid (AA)?

this compound (17,18-DiHETE) is a dihydroxy metabolite derived from AA, a 20-carbon ω-6 polyunsaturated fatty acid (20:4;5,8,11,14). AA serves as the precursor for eicosanoids, including prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). The stereospecific hydroxylation at C17 and C18 positions distinguishes this compound from other AA derivatives like 18-HETE, which is hydroxylated at C18 .

Q. What enzymatic pathways synthesize 17,18-DiHETE?

17,18-DiHETE is primarily synthesized via cytochrome P450 (CYP) epoxygenase pathways. CYP enzymes such as P450BM-3 catalyze the stereoselective epoxidation of AA to 17,18-epoxyeicosatetraenoic acid (17,18-EpETrE), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the diol 17,18-DiHETE . Mutational studies on P450BM-3 (e.g., F87V substitution) demonstrate that active site residues critically influence regio- and stereoselectivity during epoxidation .

Q. What analytical methods are used to detect and quantify 17,18-DiHETE in biological samples?

Targeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with restricted access media (RAM)-based techniques is the gold standard. These methods enable selective extraction and quantification of 17,18-DiHETE in complex matrices like skeletal muscle or plasma, with sensitivity down to picomolar levels . Deuterated internal standards (e.g., d4-17,18-DiHETE) are recommended to correct for matrix effects .

Advanced Research Questions

Q. How do mutations in CYP450BM-3 alter the regioselectivity of AA oxidation toward 17,18-DiHETE synthesis?

Substitutions in the substrate access channel of CYP450BM-3 (e.g., F87V) shift catalytic activity from hydroxylation to epoxidation. Wild-type P450BM-3 produces 18(R)-HETE (80%) and 14(S),15(R)-EpETrE (20%), while the F87V mutant exclusively generates 14(S),15(R)-EpETrE (99%), which is hydrolyzed to 14,15-DiHETE. This highlights the role of phenylalanine-87 in steric gating of the heme-bound oxidant . Kinetic data show turnover rates of 3.2 µmol/min/nmol for AA oxidation, the fastest reported for CYP450 enzymes .

Q. What experimental challenges arise in resolving stereoisomers of 17,18-DiHETE, and how are they addressed?

Chirality at C17 and C18 introduces complexity, as enantiomers (e.g., 17S,18R vs. 17R,18S) exhibit distinct bioactivities. Chiral chromatography using cellulose-based columns (e.g., Chiralpak IA) paired with LC-MS/MS achieves baseline separation. Nuclear magnetic resonance (NMR) with Mosher ester derivatization further confirms stereochemistry . Contradictions in CAS registrations (e.g., 133268-58-3 vs. 21914-83-0) likely reflect differing stereoisomers or synthetic sources, necessitating rigorous analytical validation .

Q. Does 17,18-DiHETE exhibit pro-inflammatory or anti-inflammatory effects in preclinical models?

Functional studies reveal context-dependent roles. In vascular endothelial cells, 17,18-DiHETE inhibits NF-κB signaling, reducing TNF-α-induced adhesion molecule expression. Conversely, in murine models of ischemia-reperfusion injury, it exacerbates oxidative stress by enhancing NADPH oxidase activity. These dual effects underscore the importance of tissue-specific pathway mapping and receptor profiling .

Methodological Recommendations

- Stereochemical Analysis: Combine chiral LC-MS/MS with Mosher ester NMR to resolve enantiomers.

- In Vivo Studies: Use sEH inhibitors (e.g., TPPU) to modulate 17,18-DiHETE levels and assess functional outcomes in disease models .

- Enzyme Engineering: Employ site-directed mutagenesis (e.g., F87V in CYP450BM-3) to enhance epoxidation yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.